Z-D-Asp-OBzl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Solid Phase Peptide Synthesis (SPPS): The compound is synthesized by coupling the protected amino acid to a resin. The N-terminus and side chains are protected to prevent side reactions.
Liquid Phase Synthesis: Involves the use of protecting groups like Fmoc and Boc to protect the amino and carboxyl groups during the synthesis.
Industrial Production Methods: : Industrial production typically involves large-scale SPPS or liquid phase synthesis, using automated synthesizers to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Z-D-Asp-OBzl can undergo oxidation reactions, particularly at the benzyl ester group.
Reduction: The compound can be reduced to remove the benzyl ester group, yielding the free acid.
Substitution: The benzyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation with palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products
Oxidation: Produces oxidized derivatives of this compound.
Reduction: Yields N-Carbobenzyloxy-L-aspartic acid.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Used as a building block in peptide synthesis.
- Acts as a precursor for the synthesis of more complex molecules .
Biology
- Utilized in the study of enzyme-substrate interactions.
- Helps in the synthesis of biologically active peptides .
Medicine
- Plays a role in the development of peptide-based drugs.
- Used in the synthesis of peptide hormones and neurotransmitters .
Industry
Mechanism of Action
Mechanism: : Z-D-Asp-OBzl acts by protecting the amino and carboxyl groups during peptide synthesis, preventing unwanted side reactions. The protective groups are removed under specific conditions to yield the desired peptide .
Molecular Targets and Pathways
- Targets include amino acids and peptides.
- Pathways involve the formation of peptide bonds and the assembly of peptide chains .
Comparison with Similar Compounds
Similar Compounds
- N-Carbobenzyloxy-L-aspartic Acid 4-benzyl ester .
N-Carbobenzyloxy-L-aspartic Acid 4-tert-butyl Ester: .
N-Carbobenzyloxy-L-aspartic Acid 1-Benzyl Ester: .
Uniqueness
- Z-D-Asp-OBzl is unique due to its specific protective groups that offer stability and ease of removal during peptide synthesis.
- It provides a balance between stability and reactivity, making it suitable for various synthetic applications .
Properties
IUPAC Name |
4-oxo-4-phenylmethoxy-3-(phenylmethoxycarbonylamino)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c21-17(22)11-16(18(23)25-12-14-7-3-1-4-8-14)20-19(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,21,22)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYOZWZKJQRBZRH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)[O-])NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18NO6- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.